molecular formula C10H9N3O B1523838 8-Aminoquinoline-6-carboxamide CAS No. 1308644-45-2

8-Aminoquinoline-6-carboxamide

Cat. No.: B1523838
CAS No.: 1308644-45-2
M. Wt: 187.2 g/mol
InChI Key: CALAXOYLLWFPLZ-UHFFFAOYSA-N
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Description

8-Aminoquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents. The addition of an amino group at the 8th position and a carboxamide group at the 6th position enhances the compound’s chemical properties, making it a valuable molecule for various scientific and industrial applications.

Scientific Research Applications

8-Aminoquinoline-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

8-Aminoquinoline-6-carboxamide is a derivative of 8-aminoquinoline, a class of compounds known for their antimalarial properties . The primary targets of 8-aminoquinoline derivatives are the liver stages of Plasmodium infections . They are effective against the exo-erythrocytic liver stages of the malaria parasite . Additionally, they have been used as fluorescent probes for zinc ion determination .

Mode of Action

This compound interacts with its targets by binding to them and causing changes in their function. For example, in the case of Plasmodium infections, 8-aminoquinoline derivatives are administered for radical cure and presumptive antirelapse therapy against relapsing malaria . They are effective against the liver stages of the parasite, preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the life cycle of the Plasmodium parasite. The compound is effective against the exo-erythrocytic liver stages of the parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Pharmacokinetics

It is known that 8-aminoquinoline derivatives like primaquine are rapidly and completely metabolized . Only a small percentage of the initial compound is found in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antimalarial activity. It is effective against the liver stages of Plasmodium infections, preventing the parasite from progressing to the next stage of its life cycle and causing disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been used as a fluorescent probe for zinc ion determination, suggesting that its action can be influenced by the presence of certain ions in the environment . Additionally, the toxicity of 8-aminoquinoline derivatives is a concern in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) , indicating that genetic factors can also influence the compound’s action.

Safety and Hazards

While specific safety and hazards information for 8-Aminoquinoline-6-carboxamide was not found, it’s important to note that compounds of similar structure, such as 8-Aminoquinoline, have been associated with certain hazards, including causing genetic defects and respiratory irritation .

Future Directions

8-Aminoquinoline and its derivatives have vast potential as functional receptors for zinc ions . There is considerable interest in elucidating, designing, and exploring new 8-amidoquinoline derivatives for future studies for the improvement of chemosensors that are selective and sensitive to Zn 2+ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-6-carboxamide typically involves the functionalization of the quinoline ring. One common method is the C–H arylation and transamidation chemistry, where palladium catalysis is used to install aryl and heteroaryl substituents at specific positions on the quinoline scaffold . The reaction conditions often include the use of palladium acetate (Pd(OAc)2) as a catalyst, silver acetate (AgOAc) as an oxidant, and sodium acetate (NaOAc) as a base, with the reaction carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Aminoquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Uniqueness: 8-Aminoquinoline-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a ligand, fluorescent probe, and potential therapeutic agent highlights its versatility compared to other quinoline derivatives.

Properties

IUPAC Name

8-aminoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-5-7(10(12)14)4-6-2-1-3-13-9(6)8/h1-5H,11H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALAXOYLLWFPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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